molecular formula C36H60O2 B138915 9-cis-Retinyl Palmitate CAS No. 34356-29-1

9-cis-Retinyl Palmitate

Cat. No.: B138915
CAS No.: 34356-29-1
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-UMNZIDCRSA-N
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Description

9-cis-Retinyl Palmitate is a 9-cis isomer formed by vitamin A palmitate in corn flakes . It is a retinyl palmitate obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 9-cis-retinol . It is functionally related to a 9-cis-retinol .


Molecular Structure Analysis

The molecular formula of this compound is C36H60O2 . The molecular weight is 524.9 g/mol . The IUPAC name is [(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate .


Physical and Chemical Properties Analysis

This compound is insoluble in water but soluble in chloroform, ether, and vegetable oil . It is slightly soluble in alcohol . A clear yellow solution is obtained at about 50 mg/ml in chloroform .

Scientific Research Applications

Chemopreventive Properties and Biochemical Activities

  • Chemopreventive Properties: Retinoids, including 9-cis-Retinyl Palmitate, have been extensively studied for their chemopreventive properties. Supplementation with vitamin A derivatives like retinyl palmitate significantly increases circulating concentrations of retinoic acid isomers including 9-cis-retinoic acid, suggesting potential in cancer chemoprevention (Sedjo et al., 2004).
  • Biochemical Activity in Metabolism: A study characterizing a new endogenous vitamin A metabolite, 9-cis-4-oxo-13,14-dihydro-retinoic acid, indicates significant metabolic pathways for vitamin A involving isomerization and oxidation, highlighting the complexity of retinoid metabolism and the biochemical significance of compounds like this compound (Schmidt et al., 2002).

Topical Applications and Formulation Stability

  • Improvement in Topical Delivery: Nanoemulsion-based hydrogel systems incorporating retinyl palmitate have shown improved skin permeability and stability, suggesting its effectiveness in treating skin disorders and enhancing cosmetic formulations (Algahtani et al., 2020).
  • Stability in Cosmetic Products: The stability of retinyl palmitate in cosmetic formulations is affected by conservative agents and vehicle type, with research highlighting the complex interactions that influence the degradation and isomerization of retinyl palmitate in cosmetic products (Scalzo et al., 2004).

Biological and Pharmacological Insights

  • Role in Vision and Potential Therapeutic Applications: Studies on 9-cis-retinyl acetate, a derivative of this compound, have demonstrated its potential in improving visual functions and preventing age-related retinal dysfunction, offering insights into therapeutic applications for visual impairments (Maeda et al., 2009).
  • Insights into Retinoid Biosynthesis: Research on the biosynthesis of 9-cis-retinoic acid, related to this compound, reveals critical insights into the synthesis pathways of retinoids in vivo, emphasizing the importance of these compounds in biological processes (Paik et al., 2000).

Safety and Hazards

Topical retinyl palmitate is safe for all skin types, but may still cause mild irritation in dry or sensitive skin . Pregnant women should avoid the use of oral supplements due to their reproductive toxicity and high potential of causing birth defects .

Future Directions

Future research directions could include the potential of retinoids for combination therapy of lung cancer and the use of vitamin A derivatives for the treatment of retinal degenerative diseases .

Mechanism of Action

Target of Action

9-cis-Retinyl Palmitate, a derivative of Vitamin A, primarily targets retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors are part of the nuclear receptor family and play a crucial role in regulating gene expression . They influence the proliferation and differentiation of cells .

Mode of Action

This compound interacts with its targets through direct ligand-receptor binding, thereby eliciting transcription of retinoic acid-responsive genes . It is converted to 9-cis-retinoic acid, which can activate both RARs and RXRs . The activation of these receptors leads to changes in gene expression, which subsequently results in various cellular responses.

Biochemical Pathways

The conversion of this compound to its active form involves several biochemical pathways. In a reversible process, retinol (vitamin A alcohol) is oxidized to retinaldehyde (vitamin A aldehyde), which is then irreversibly converted to retinoic acid (vitamin A acid); subsequently, isomerization to 13-cis and 9-cis may occur . The active form, 9-cis-retinoic acid, then binds to RARs and RXRs to influence gene expression .

Pharmacokinetics

It is known that retinoids, in general, are absorbed in the gut and transported to various tissues, where they are stored or metabolized . The bioavailability of this compound is likely influenced by these processes.

Result of Action

The activation of RARs and RXRs by this compound leads to changes in gene expression, influencing the proliferation and differentiation of cells . This can have various molecular and cellular effects, depending on the specific genes that are regulated and the type of cells that are affected.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, light exposure can lead to the formation of this compound from all-trans-retinyl palmitate . Additionally, the presence of other compounds in the diet or environment could potentially affect the absorption, distribution, metabolism, or excretion of this compound, thereby influencing its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

9-cis-Retinyl Palmitate interacts with various enzymes, proteins, and other biomolecules. The biochemical properties and active sites of retinoid-converting enzymes, including retinol dehydrogenase, alcohol dehydrogenase, aldo-keto reductase, and aldehyde dehydrogenase, are involved in its metabolism . These enzymes play a crucial role in the conversion of this compound into other forms of retinoids, which are essential for various physiological functions .

Cellular Effects

This compound influences various cellular processes. It has been found to inhibit the P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which are plasma membrane efflux transporters affecting the tissue distribution of numerous structurally unrelated lipophilic compounds . This inhibition can affect the transport of these compounds, thereby influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other forms of retinoids through the action of retinoid-converting enzymes . This process involves binding interactions with these enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study involving mice, it was found that increasing serum retinyl esters 2 and 3.5 times, respectively, led to a dose- and time-dependent decrease of cortical thickness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study involving Rpe65−/− mice, single doses of this compound (6.25–50 mg/kg) provided significant dose-dependent improvement in electroretinographic responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is converted into other forms of retinoids through the action of retinoid-converting enzymes . This process can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to inhibit the P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP), which are involved in the transport of various compounds .

Subcellular Localization

It is known that retinoids, including this compound, can be found in various compartments within the cell .

Properties

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-UMNZIDCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50515210
Record name (9cis)-O~15~-Hexadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34356-29-1
Record name Retinol, 15-hexadecanoate, 9-cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34356-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9cis)-O~15~-Hexadecanoylretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50515210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of light exposure on the stability of retinyl palmitate isomers, particularly the formation of 9-cis-Retinyl Palmitate?

A: Research indicates that exposure to light, including standard laboratory fluorescent lighting, can significantly impact the stability of retinyl palmitate isomers. Specifically, light exposure promotes the isomerization of all-trans-retinyl palmitate, leading to an increase in the concentration of this compound and a corresponding decrease in all-trans-retinyl palmitate. [, ] This isomerization is particularly pronounced when retinyl palmitate is dissolved in chlorinated solvents like chloroform and methylene chloride. [] Interestingly, the presence of riboflavin can further accelerate the degradation of all-trans-retinyl palmitate under light exposure, while simultaneously reducing the formation of this compound. []

Q2: What analytical methods are commonly employed to quantify retinyl palmitate isomers, including this compound, in various matrices?

A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a widely used technique for the sensitive analysis of retinyl palmitate isomers, including this compound. [, ] This method allows for the separation and quantification of various retinyl esters, including their geometric isomers, with high sensitivity. [] For instance, researchers have developed an isocratic adsorption HPLC method with a specialized recycling system to separate and quantify all-trans, 13-cis, 11-cis, and 9-cis isomers of retinyl palmitate, stearate, oleate, palmitoleate, and linoleate. [] In the context of fortified vegetable oils, a direct HPLC-FLD method has been validated as a rapid and reliable alternative to traditional saponification methods for quantifying retinyl palmitate. [] This method boasts a low limit of quantification (1.0 mg/kg) and is suitable for routine analysis of fortified oil samples. []

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